molecular formula C32H37N4S+ B1170573 Sybr green I CAS No. 163795-75-3

Sybr green I

Cat. No.: B1170573
CAS No.: 163795-75-3
M. Wt: 509.7
InChI Key: CGNLCCVKSWNSDG-UHFFFAOYSA-N
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Description

SYBR Green I is an asymmetrical cyanine dye used primarily as a nucleic acid stain in molecular biology. It is known for its high sensitivity in detecting double-stranded DNA, making it a valuable tool in various biochemical and molecular biology applications .

Preparation Methods

SYBR Green I is typically synthesized through a series of chemical reactions involving the condensation of specific aromatic compounds. The dye is often supplied as a 10,000X concentrate in dimethyl sulfoxide (DMSO) for laboratory use . Industrial production methods involve large-scale synthesis and purification processes to ensure high purity and concentration.

Chemical Reactions Analysis

SYBR Green I primarily interacts with nucleic acids through non-covalent binding. It does not undergo significant chemical reactions such as oxidation, reduction, or substitution under normal laboratory conditions. The dye binds to double-stranded DNA, resulting in a significant increase in fluorescence, which is used for detection and quantification .

Scientific Research Applications

SYBR Green I is widely used in various scientific research applications:

Comparison with Similar Compounds

Properties

IUPAC Name

N,N-dimethyl-N'-[4-[(E)-(3-methyl-1,3-benzothiazol-2-ylidene)methyl]-1-phenylquinolin-1-ium-2-yl]-N'-propylpropane-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H37N4S/c1-5-20-35(22-13-21-33(2)3)31-23-25(24-32-34(4)29-18-11-12-19-30(29)37-32)27-16-9-10-17-28(27)36(31)26-14-7-6-8-15-26/h6-12,14-19,23-24H,5,13,20-22H2,1-4H3/q+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGNLCCVKSWNSDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCCN(C)C)C1=[N+](C2=CC=CC=C2C(=C1)C=C3N(C4=CC=CC=C4S3)C)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN(CCCN(C)C)C1=[N+](C2=CC=CC=C2C(=C1)/C=C/3\N(C4=CC=CC=C4S3)C)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H37N4S+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

509.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

178918-96-2
Record name 2-[[3-(Dimethylamino)propyl]propylamino]-4-[(3-methyl-2(3H)-benzothiazolylidene)methyl]-1-phenylquinolinium
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=178918-96-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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